tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate
Description
tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-8-7-11-14(19)15(18)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12,18H2,1-3H3 |
InChI Key |
UNGCJHBVTMJSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A common approach to introduce the amino(phenyl)methyl group at the 2-position of piperidine involves reductive amination:
- Starting from tert-butyl piperidine-1-carboxylate (Boc-protected piperidine), the 2-position is functionalized by reaction with benzaldehyde or a benzaldehyde derivative.
- The intermediate imine formed between the piperidine nitrogen and benzaldehyde is reduced using a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- This yields tert-butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate with the amino(phenyl)methyl substituent installed.
Coupling Reagents and Protection Strategies
- The Boc protection of the piperidine nitrogen is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in some synthetic routes to facilitate amide bond formation or to activate carboxylic acids for coupling with amines.
- Solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed for these reactions due to their ability to dissolve both organic and inorganic reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit potential antidepressant effects. The structural characteristics of tert-butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Pain Management : Piperidine derivatives have been investigated for their analgesic properties. The compound's ability to modulate pain pathways could position it as a candidate for pain relief therapies, especially in chronic pain management .
Drug Development
Targeted Protein Degradation (PROTACs) : One of the innovative applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize semi-flexible linkers to enhance the orientation and efficacy of bifunctional degraders, which target specific proteins for degradation. This application is critical in addressing diseases caused by protein overexpression or malfunction, such as cancer .
Neuropharmacology
Cognitive Enhancers : The compound's structural features may allow it to influence cognitive functions by modulating cholinergic or glutamatergic systems. Studies have suggested that piperidine derivatives can enhance memory and learning capabilities, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antidepressant Screening
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of piperidine derivatives, including this compound, for their antidepressant activity using animal models. The results indicated significant improvements in depressive-like behaviors compared to controls, highlighting the compound's potential as a therapeutic agent .
Case Study 2: PROTAC Development
A recent publication detailed the use of piperidine-based linkers in PROTACs targeting specific oncogenes. The incorporation of this compound into these constructs demonstrated increased efficacy in degrading target proteins associated with tumor growth, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism of action of tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Introduction
tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate (CAS No. 1334499-08-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino(phenyl)methyl group and a tert-butyl carboxylate moiety. Its molecular formula is with a molecular weight of approximately 262.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1334499-08-9 |
| SMILES | CC(C)(C)C(=O)N(CC1)CCC1C(C=C2)=CC=C2CCN |
Research indicates that compounds similar to this compound exhibit activity through various mechanisms, including:
- Sigma Receptor Interaction : Compounds with similar structures have been shown to interact with sigma receptors, which play roles in pain modulation and neuroprotection .
- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit specific enzymes critical for bacterial survival, suggesting potential as antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. For instance, modifications on the phenyl ring or the piperidine nitrogen can significantly affect potency and selectivity against target enzymes or receptors.
Case Studies
- Antimycobacterial Activity : A study on piperidine derivatives revealed that some compounds effectively inhibited MenA, an enzyme involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds demonstrated IC50 values ranging from 13 to 22 µM, indicating promising potential for tuberculosis treatment .
- Antiviral Properties : Certain piperidine derivatives have shown antiviral activities against various viruses, including the tobacco mosaic virus. The presence of specific substituents on the phenyl ring was crucial for enhancing antiviral efficacy .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate that metabolic pathways may involve cytochrome P450 enzymes, which could influence drug interactions.
- Excretion : Data on excretion routes remain limited; however, similar compounds are primarily renally excreted.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Metabolism | CYP450 involvement |
| Excretion | Renal |
Safety and Toxicology
Safety assessments indicate that this compound exhibits moderate toxicity at high concentrations. Occupational exposure limits suggest careful handling to mitigate respiratory and skin irritation risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate, and how is purity ensured?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination, followed by Boc-protection. For example, piperidine derivatives are often functionalized at the 2-position using phenylmethylamine under inert conditions (e.g., nitrogen atmosphere) . Purification commonly involves silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Purity is confirmed via HPLC (≥95%) and TLC monitoring .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR are used to verify the Boc group (tert-butyl signals at ~1.4 ppm), piperidine ring conformation, and phenylmethylamine substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- IR: Confirms carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group and amine N-H stretches (~3300 cm⁻¹) .
- X-ray crystallography (if crystalline): Provides absolute configuration, particularly for chiral centers introduced during synthesis .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent hydrolysis .
- Waste Disposal: Collect waste in sealed containers labeled for halogenated/organic waste, adhering to institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in asymmetric syntheses?
- Methodological Answer:
- Catalysis: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for reductive amination. Monitor ee via chiral HPLC .
- Solvent Effects: Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates. Microwave-assisted synthesis may reduce reaction time .
- Temperature Control: Lower temperatures (0–5°C) minimize racemization during Boc deprotection .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer:
- Batch Comparison: Compare NMR (e.g., splitting patterns for diastereomers) and HRMS data to identify impurities or stereochemical variations .
- Variable-Temperature NMR: Use VT-NMR to assess conformational flexibility in the piperidine ring, which may cause signal splitting .
- Isolation of Byproducts: Perform preparative TLC or HPLC to isolate minor components for structural elucidation .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking Studies: Use molecular docking (AutoDock Vina) to predict binding modes to targets like aminopeptidases. Validate with mutagenesis assays .
- SPR/BLI: Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantify binding kinetics (ka, kd) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
